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Compound of Interest

Compound Name: Lusutrombopag

Cat. No.: B608699

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical application of
Lusutrombopag, a small-molecule thrombopoietin (TPO) receptor agonist, in various patient
populations. This document details its mechanism of action, efficacy, and safety profile,
supported by data from pivotal clinical trials and post-marketing surveillance. Detailed protocols
for key experimental assessments are also provided to facilitate further research and
development.

Patient Population: Chronic Liver Disease (CLD)
with Thrombocytopenia Undergoing Invasive
Procedures

Lusutrombopag is primarily indicated for the treatment of thrombocytopenia in adult patients
with chronic liver disease (CLD) who are scheduled to undergo an invasive procedure.[1][2][3]
[4][5] The goal of treatment is to increase platelet counts to a level that reduces the risk of
bleeding and the need for platelet transfusions.

Efficacy in CLD Patients

Clinical trials, including the L-PLUS 1 and L-PLUS 2 studies, have demonstrated the efficacy of
Lusutrombopag in this patient population. A meta-analysis of three randomized controlled
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trials showed that Lusutrombopag was significantly more effective than placebo in increasing
platelet counts and reducing the need for platelet transfusions and rescue therapy for bleeding.

Table 1: Efficacy of Lusutrombopag in Patients with Chronic Liver Disease and
Thrombocytopenia (Integrated data from L-PLUS 1 & L-PLUS 2 Trials)

Efficacy Endpoint

Lusutrombopag (3
mg)

Placebo

p-value

Primary Endpoint

Proportion of patients
requiring no platelet
transfusion and no
rescue therapy for
bleeding up to 7 days

post-procedure

64.8% (L-PLUS 2)

29.0% (L-PLUS 2)

<0.0001

Proportion of patients
not requiring
preoperative platelet

transfusion

78% (L-PLUS 1)

13% (L-PLUS 1)

<0.0001

Secondary Endpoints

Proportion of
responders (platelet
count =50 x 10°%L and
an increase of =20 x

10°/L from baseline)

65%

13%

<0.0001

Median duration of
platelet count =50 x
10°/L (days)

19.2

0.0

<0.0001

Application in Specific CLD Subpopulations

1.2.1. Patients with Hepatocellular Carcinoma (HCC)
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An integrated analysis of two phase Ill trials demonstrated that Lusutrombopag is safe and
effective in patients with HCC and severe thrombocytopenia undergoing invasive procedures. A
significantly higher proportion of Lusutrombopag recipients with HCC achieved the primary
endpoint of avoiding platelet transfusion or rescue therapy compared to placebo (68.0% vs.
8.9%). Importantly, the risk of thrombosis-related adverse events was similar between the
Lusutrombopag and placebo groups in patients with HCC. Repeated use of Lusutrombopag
in patients with recurrent HCC undergoing multiple radiofrequency ablations has also been
shown to be effective and safe.

1.2.2. Patients with Severe Liver Impairment (Child-Pugh Class C)

While patients with Child-Pugh Class C were excluded from the pivotal phase 3 trials, a review
of data from a phase 1/2 study and post-marketing surveillance suggests that Lusutrombopag
increases platelet counts in this population and is generally well-tolerated. In patients who did
not receive platelet transfusions, the median maximum platelet counts were 88.5 x 10°/L in the
phase 1/2 study and 91 x 10°/L in the post-marketing surveillance. No treatment-related serious
adverse events were observed in this patient group.

Safety Profile in CLD Patients

Across clinical trials, Lusutrombopag was generally well-tolerated, with an adverse event
profile similar to placebo. The most common adverse event reported was headache. A key
safety concern with TPO receptor agonists is the potential for thrombotic events. However, a
meta-analysis found that the rates of thrombosis events were similar between the
Lusutrombopag and placebo groups.

Table 2: Key Safety Outcomes for Lusutrombopag in CLD Patients (Meta-analysis data)

Lusutrombopag (3

Safety Outcome | Placebo Risk Ratio (95% CI)
mg

Any Bleeding Event Lower incidence Higher incidence 0.55 (0.32, 0.95)

Thrombosis Events Similar incidence Similar incidence 0.79 (0.19, 3.24)
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Patient Population: Chemotherapy-induced
Thrombocytopenia (CIT) and Myelodysplastic
Syndromes (MDS)

The application of Lusutrombopag in patient populations with chemotherapy-induced
thrombocytopenia (CIT) and myelodysplastic syndromes (MDS) is not well-established. While
other thrombopoietin receptor agonists (TPO-RAS) such as romiplostim and eltrombopag have
been investigated and are sometimes used off-label for CIT and MDS, there is a lack of specific
clinical trial data for Lusutrombopag in these indications.

e Chemotherapy-Induced Thrombocytopenia (CIT): TPO-RAs are of increasing interest for
managing CIT to enable patients to maintain their chemotherapy dose intensity. However,
currently, no TPO-RAs, including Lusutrombopag, are FDA-approved for this indication.

o Myelodysplastic Syndromes (MDS): Thrombocytopenia is a common complication of MDS,
increasing the risk of bleeding. Clinical trials have evaluated other TPO-RAs like
eltrombopag in low- to intermediate-risk MDS patients with thrombocytopenia, showing some
efficacy in increasing platelet counts. However, specific data on the efficacy and safety of
Lusutrombopag in MDS are not available from the conducted searches. The L-PLUS 2 trial
for Lusutrombopag in CLD excluded patients with MDS.

Further clinical trials are needed to determine the safety and efficacy of Lusutrombopag in
these patient populations.

Mechanism of Action of Lusutrombopag

Lusutrombopag is an orally bioavailable, small-molecule thrombopoietin (TPO) receptor
agonist. It mimics the action of endogenous TPO by binding to the transmembrane domain of
the TPO receptor (also known as c-Mpl) on megakaryocytes and their precursors. This binding
activates the Janus kinase/signal transducer and activator of transcription (JAK-STAT)
signaling pathway, leading to the proliferation and differentiation of megakaryocytes and
subsequent increased platelet production.
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Caption: Lusutrombopag signaling pathway.

Experimental Protocols
Lusutrombopag Administration Protocol (as per L-PLUS
2 Trial)

This protocol outlines the administration of Lusutrombopag for patients with CLD and
thrombocytopenia scheduled for an invasive procedure.
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(up to 28 days)
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(Days 1-7)

No, continue

Daily Platelet Count Check
(Days 5, 6, 7)

Stop Dosing if Platelet Count
>50x10°/L & increase =20x10°/L

Invasive Procedure
(Days 9-14)

Post-Treatment Follow-up
(up to Day 35)
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Caption: Clinical trial workflow for Lusutrombopag.
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Procedure:

» Patient Selection: Enroll adult patients with chronic liver disease and a baseline platelet
count of <50 x 10°%/L who are scheduled for an invasive procedure.

» Randomization: Randomize patients to receive either Lusutrombopag (3 mg) or a matching
placebo.

» Dosing Regimen: Administer one 3 mg tablet of Lusutrombopag orally, once daily, for up to
7 days.

e Monitoring and Dose Adjustment:
o Measure platelet counts on Days 5, 6, and 7 before administering the daily dose.

o Discontinue dosing if the platelet count is =250 x 10%/L with an increase of =20 x 10°%/L from
baseline.

 Invasive Procedure: The planned invasive procedure should be performed between Days 9
and 14 after the start of treatment.

o Follow-up: Monitor the patient for safety and efficacy endpoints for up to 28 days post-
treatment.

Key Experimental Methodologies

4.2.1. Platelet Count Measurement

Principle: Automated hematology analyzers are the standard method for platelet counting in
clinical trials due to their high precision and accuracy. These instruments use either impedance
or optical methods to enumerate platelets.

Protocol (General):
o Sample Collection: Collect whole blood in EDTA-anticoagulated tubes.

o Sample Preparation: Gently mix the blood sample by inversion to ensure homogeneity.
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e Analysis:

o Aspirate the blood sample into an automated hematology analyzer (e.g., Coulter counters,
Sysmex analyzers).

o Impedance Method: Cells are passed through a small aperture, and the change in
electrical resistance is measured as each cell passes through, allowing for counting and
sizing.

o Optical Method: Cells pass through a laser beam, and the light scatter is measured to
differentiate and count cell populations.

e Quality Control:

o Run daily quality control materials to ensure the accuracy of the analyzer.

o Perform manual smear review for any flagged or abnormal results, especially in cases of
very low platelet counts or the presence of interfering particles.

4.2.2. Assessment of Bleeding Events

Principle: Standardized bleeding scales are used to objectively assess the severity of bleeding
events. The World Health Organization (WHO) bleeding scale is commonly used in
thrombocytopenia trials.

Protocol (Based on WHO Bleeding Scale):

o Observation: Clinicians should assess patients for any signs of bleeding at specified time
points during the study (e.qg., daily, at follow-up visits).

o Grading: Assign a grade to the most severe bleeding event observed since the last
assessment according to the following criteria:

o Grade 0: No bleeding.

o Grade 1: Petechiae, ecchymoses, or gum bleeding (minor bleeding not requiring
intervention).
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o Grade 2: Mild blood loss, clinically significant (e.g., melena, hematemesis) but not
requiring transfusion.

o Grade 3: Gross blood loss, requiring transfusion (e.g., hemoglobin drop of >2 g/dL).

o Grade 4: Debilitating blood loss, retinal or cerebral hemorrhage, with risk of fatality.

o Documentation: Record the type, location, and grade of all bleeding events in the patient's
case report form.

4.2.3. Assessment of Portal Vein Thrombosis (PVT)

Principle: Imaging studies are essential for the diagnosis and monitoring of portal vein
thrombosis. Doppler ultrasound is often the initial imaging modality, with CT or MRI used for
confirmation and more detailed evaluation.

Protocol (Multiphasic CT Scan):
» Patient Preparation: The patient should be fasting for 4-6 hours prior to the scan.
o Contrast Administration: Administer an intravenous iodinated contrast agent.

» Image Acquisition: Perform a multiphasic CT scan of the abdomen, including the following
phases:

o

Non-contrast phase: To identify calcifications or hyperdense thrombus.

[e]

Arterial phase (25-30 seconds post-injection): To assess for arterial abnormalities or
hypervascular tumors.

[e]

Portal venous phase (60-70 seconds post-injection): This is the optimal phase for
visualizing a filling defect within the portal vein.

[e]

Delayed phase (180 seconds post-injection): To help differentiate between acute and
chronic thrombus.

e Image Interpretation: A radiologist should review the images for evidence of a filling defect in
the portal vein, cavernous transformation, or collateral vessels.
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These application notes and protocols are intended to provide a comprehensive resource for
the scientific community. As research evolves, these guidelines should be adapted to
incorporate new findings and technological advancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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